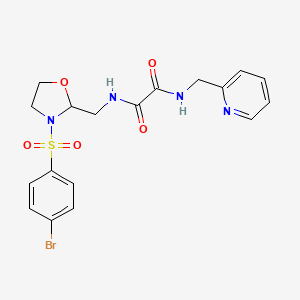

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O5S/c19-13-4-6-15(7-5-13)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-14-3-1-2-8-20-14/h1-8,16H,9-12H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKVTBXEZJQASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound notable for its unique chemical structure, which incorporates oxazolidinone and oxalamide functionalities along with a bromophenyl sulfonyl group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H25BrN4O6S |

| Molecular Weight | 505.4 g/mol |

| CAS Number | 868980-93-2 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Biological Activity

Research indicates that compounds containing oxazolidinone and oxalamide functionalities exhibit various biological activities, including:

- Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, indicating potential for this compound in treating bacterial infections .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts. For instance, certain derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds .

- Anticancer Properties : There is growing evidence that oxazolidinone derivatives possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of similar compounds, focusing on their pharmacological behavior:

- Case Study 1 : A study synthesized various sulfonamide derivatives and evaluated their antibacterial and enzyme inhibitory activities. Compounds with similar structural motifs showed promising results against multiple bacterial strains and significant AChE inhibition, suggesting that this compound could exhibit comparable efficacy .

- Case Study 2 : Another research effort focused on the synthesis of piperidine derivatives, which also included oxazolidinone structures. These compounds were tested for their anti-inflammatory and anticancer activities, revealing that modifications in the chemical structure significantly impacted their biological profiles.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations:

- Pyridine Position : The target’s pyridin-2-ylmethyl group (vs. pyridin-3-yl or 4-yl in analogs) may influence binding specificity due to nitrogen positioning .

- Core Modifications : The oxazolidin-2-yl-sulfonyl core in the target contrasts with thiazolyl-pyrrolidinyl () or adamantyl () cores, which are associated with antiviral and structural stability, respectively.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?

- Methodology :

- Step 1 : Synthesize the oxazolidine core via cyclization of a bromophenylsulfonyl precursor with an epoxide or halohydrin intermediate.

- Step 2 : Functionalize the oxazolidine nitrogen with a methyl group using reductive amination (e.g., NaBH3CN) .

- Step 3 : Couple the oxazolidine-methyl intermediate with pyridin-2-ylmethylamine via oxalamide bond formation using oxalyl chloride or EDCI/HOBt-mediated coupling .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Key Techniques :

- NMR Spectroscopy : Analyze H and C NMR for characteristic signals:

- Oxazolidine protons (δ 3.5–5.0 ppm, multiplet) .

- Pyridinylmethyl group (δ 8.0–8.5 ppm, aromatic protons) .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns matching bromine (1:1 ratio for Br/Br) .

- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide or pyridine derivatives.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water. Consult a physician immediately .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this oxalamide derivative?

- Experimental Design :

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency .

- Catalyst Screening : Compare EDCI, HATU, or DCC for oxalamide bond formation (monitor via TLC).

- DoE (Design of Experiments) : Apply flow-chemistry principles to optimize reaction parameters (temperature, stoichiometry) using statistical modeling .

Q. What strategies resolve stereochemical inconsistencies during synthesis?

- Approaches :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to confirm stereochemical assignments .

- Crystallographic Analysis : Use SHELXL to refine crystal structures and assign absolute configurations .

Q. How does the sulfonyl group influence biological activity in related compounds?

- Structure-Activity Relationship (SAR) Insights :

- The 4-bromophenylsulfonyl moiety enhances target binding via hydrophobic interactions (observed in HIV-1 entry inhibitors with similar sulfonamide scaffolds) .

- Replace bromine with other halogens (Cl, F) to study electronic effects on bioactivity .

Q. What computational methods predict target binding modes for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with potential targets (e.g., viral proteases or kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- Pharmacophore Mapping : Align with known inhibitors (e.g., oxazolidinone-based antivirals) to identify critical functional groups .

Q. How can crystallographic data resolve discrepancies in reported biological activity?

- Workflow :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder in crystals .

- Validation : Cross-check with PDB-deposited structures of analogous compounds to confirm binding conformations .

Q. What analytical techniques address contradictory bioassay results?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.